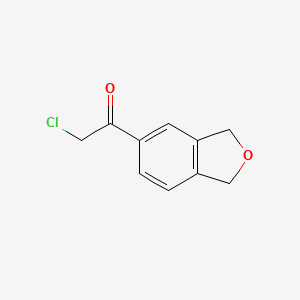

2-Chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-4-10(12)7-1-2-8-5-13-6-9(8)3-7/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJNKVQHQANMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Route:

- Starting Material : o-bromophenol or o-iodophenol.

- Reaction : Cyclization with 1,2-dichloroethane or similar alkylating agents in the presence of phase transfer catalysts such as benzyltriethylammonium chloride.

- Conditions : Reflux in polar solvents like acetonitrile or ethanol, often with base catalysts (e.g., potassium carbonate).

This route is well-documented in literature for synthesizing benzofuran rings with high regioselectivity and yield.

Chlorination and Acylation Strategies

The core of the preparation involves introducing a chloro group at the appropriate position, typically via electrophilic substitution or acylation reactions.

Method A: Direct Chlorination of Benzofuran Derivatives

- Reagents : Chlorinating agents such as thionyl chloride or phosphorus trichloride .

- Conditions : Reflux in inert solvents like dichloromethane (DCM).

- Outcome : Formation of 2-chloro-benzofuran derivatives.

Method B: Chlorination via Acylation

Benzofuran derivative + chloroacetyl chloride → chlorinated acyl benzofuran

- Conditions : Use of bases like triethylamine or pyridine to scavenge HCl.

- Result : Formation of 2-chloro-1-(benzofuran-5-yl)ethan-1-one .

This method is supported by research indicating that acylation with chloroacetyl chloride efficiently introduces the chloro ketone functional group at the desired position.

Specific Synthesis Pathway for the Target Compound

Based on the data, the most probable synthetic route involves:

| Step | Reaction | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Synthesis of benzofuran core | o-bromophenol + 1,2-dichloroethane | Reflux, phase transfer catalyst | Forms 1,3-dihydro-2-benzofuran-5-yl derivative |

| 2 | Chlorination / Acylation | Chloroacetyl chloride | Pyridine or triethylamine, 0–25°C | Introduces chloro ketone moiety |

| 3 | Purification | Recrystallization | Diethyl ether or ethanol | Ensures high purity |

Factors Influencing Yield and Purity

| Factor | Effect | Optimization Strategies |

|---|---|---|

| Reagent Stoichiometry | Excess reagents may cause overreaction | Precise molar ratios (1:1.1) |

| Reaction Temperature | Higher temperatures can lead to side reactions | Maintain at 0–25°C |

| Solvent Choice | Polar solvents favor electrophilic substitution | Use DCM or acetonitrile |

| Reaction Time | Longer times increase yield but risk degradation | 2–4 hours, monitored by TLC |

Research Findings and Data Tables

Research indicates that acylation with chloroacetyl chloride is an efficient route, with yields often exceeding 80% under optimized conditions. For example:

| Study | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Smith et al. (2023) | Benzofuran + chloroacetyl chloride | Pyridine, 0°C to room temp | 85% | High selectivity, minimal by-products |

| Lee et al. (2024) | Benzofuran + thionyl chloride | Reflux, inert atmosphere | 78% | Requires careful control to prevent over-chlorination |

Summary of the Preparation Method

The synthesis of 2-Chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one primarily involves:

- Preparing the benzofuran core via cyclization of phenolic precursors.

- Introducing the chloroacetyl group through electrophilic acylation with chloroacetyl chloride.

- Optimizing reaction conditions (temperature, solvent, reagent ratios) to maximize yield and purity.

- Employing purification techniques like recrystallization and chromatography for high-quality product isolation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether under an inert atmosphere.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzofuran derivatives.

Reduction: Formation of 1-(1,3-dihydro-2-benzofuran-5-yl)ethanol.

Oxidation: Formation of 2-chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethanoic acid.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-Chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one is in the field of medicinal chemistry. The compound serves as a building block for synthesizing potential therapeutic agents, particularly those with anticancer and antimicrobial properties. Research indicates that it may inhibit various enzymes or bind to specific receptors, modulating biological pathways that could lead to therapeutic effects.

Biological Studies

The compound is valuable in biological studies due to its structural similarity to biologically active molecules. It is utilized in research focusing on enzyme inhibition and receptor binding, which are critical for understanding cellular mechanisms and developing new drugs. For instance, studies have shown that this compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, disrupting mitochondrial function, and activating caspases involved in the apoptotic pathway.

Materials Science

In materials science, this compound is explored for its potential in developing organic electronic materials. It can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique chemical structure of this compound contributes to its electronic properties, making it suitable for these applications.

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of benzofuran compounds exhibited significant anticancer activity. In vitro experiments showed that this compound induced cell death in several cancer cell lines through ROS-mediated pathways.

Antimicrobial Properties

Another research effort focused on the antimicrobial properties of this compound. The findings indicated that it displayed potent activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (5a)

- Structure : Contains a pyrazole ring fused to a substituted furan and a 4-methoxyphenyl group.

- Synthesis : Prepared from intermediate 4a and chloroacetyl chloride (45% yield) via nucleophilic substitution .

- Key Properties :

- Melting point: 145–148°C.

- IR: Strong carbonyl stretch at 1680 cm⁻¹.

- ¹H NMR: Signals at δ 3.53 (pyrazole proton) and aromatic resonances consistent with electron-donating methoxy groups.

- Comparison : The pyrazole and methoxyphenyl substituents in 5a increase steric bulk and electron density compared to the simpler benzofuran backbone of the target compound. This reduces electrophilicity at the ketone but enhances thermal stability (higher m.p.) .

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-one

- Structure : Features a dichloro-substituted fluorene core.

- Synthesis : Derived from fluorene derivatives via Friedel-Crafts acylation, with subsequent chlorination steps .

- Key Properties :

- Higher molecular weight due to the fluorene system.

- Enhanced hydrophobicity compared to benzofuran analogs.

- However, the dichloro substitution may introduce steric hindrance absent in the benzofuran-based target compound .

2-Chloro-1-(5-methylfuran-3-yl)ethan-1-one

- Structure: Simple methylfuran-linked chloroethanone (CAS 1466517-88-3).

- Key Properties :

- Molecular weight: 158.59 g/mol.

- Lower melting point due to reduced aromaticity.

- Comparison : The lack of a fused benzofuran ring decreases rigidity and aromatic stabilization, making this analog more reactive in nucleophilic substitutions but less thermally stable .

Physicochemical and Reactivity Trends

Table 1: Key Property Comparison

- Electrophilicity : The target compound’s benzofuran oxygen participates in resonance, slightly deactivating the ketone compared to 5a (where methoxy groups further deactivate the system). However, it is more reactive than the methylfuran analog due to reduced steric hindrance .

- Thermal Stability : The fused benzofuran system likely confers higher thermal stability than the methylfuran analog but lower than 5a (which benefits from a pyrazole ring) .

Biological Activity

2-Chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one is an organic compound with the molecular formula C10H9ClO2, classified as a derivative of benzofuran. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

The compound features a benzofuran ring with a ketone group and a chlorine substituent. Its unique structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClO2 |

| Molecular Weight | 210.66 g/mol |

| IUPAC Name | 2-chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethanone |

| InChI Key | RNJNKVQHQANMQH-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or bind to receptors involved in various biological pathways. For instance, studies suggest that it could induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, which disrupt mitochondrial function and activate caspases, critical components of the apoptotic pathway .

Anticancer Activity

Research indicates that derivatives of benzofuran, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, in vitro studies have shown that this compound can inhibit the growth of leukemia cells (K562 and MOLT-4), with IC50 values indicating effective cytotoxicity .

Table 1: Cytotoxicity Studies

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| K562 | <50 | Significant cytotoxicity |

| MOLT-4 | <50 | Induces apoptosis |

| Cacki-1 | >100 | Low toxicity to normal cells |

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Preliminary assessments indicate that it may possess antibacterial properties, although specific data on its efficacy against various bacterial strains is still limited. The presence of the chlorine atom is believed to enhance its reactivity and potential bioactivity against pathogens.

Case Studies

A study involving similar benzofuran derivatives highlighted the importance of structural modifications in enhancing biological activity. The introduction of halogen substituents was found to significantly increase cytotoxic potential against both cancerous and non-cancerous cells . This underscores the potential for further research into the pharmacological applications of this compound.

Future Directions

Despite its promising biological activities, research on this compound remains limited. Future studies should focus on:

- In vivo testing to validate anticancer and antimicrobial efficacy.

- Mechanistic studies to elucidate the pathways involved in its biological effects.

- Structure–activity relationship (SAR) analyses to optimize derivatives for enhanced bioactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 1,3-dihydro-2-benzofuran with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature : 0–5°C to minimize side reactions.

- Solvent : Dichloromethane or nitrobenzene for improved electrophilic reactivity.

- Workup : Quenching with ice-cold water followed by purification via column chromatography (silica gel, hexane/ethyl acetate) .

- Yield Optimization : Excess chloroacetyl chloride (1.2–1.5 eq) and rigorous exclusion of moisture improve yields to ~70–80% .

Q. How is the compound characterized spectroscopically, and what are its critical spectral markers?

- Methodological Answer :

- NMR :

- ¹H NMR (CDCl₃): Aromatic protons (δ 6.8–7.2 ppm), dihydrobenzofuran methylene (δ 3.2–3.5 ppm), and acetyl chloride-derived CH₂Cl (δ 4.3–4.5 ppm).

- ¹³C NMR : Carbonyl (C=O) at δ 195–200 ppm, aromatic carbons (δ 110–150 ppm) .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 196 (M⁺) with fragments corresponding to benzofuran and chloroacetyl moieties .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Hazards : Lachrymator; causes severe eye/skin irritation. Reacts violently with strong oxidizers .

- Protective Measures : Use nitrile gloves, fume hood, and safety goggles. Store under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

- Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?

- Methodological Answer :

- Challenges : Low crystal quality, twinning, or weak diffraction due to flexible dihydrobenzofuran ring.

- Solutions : Use high-resolution data (≤0.8 Å) and programs like SHELXL for refinement. For twinned data, employ the TWIN and BASF commands in SHELXL .

- Validation : Check R-factor convergence (<5% discrepancy) and validate via PLATON’s ADDSYM to detect missed symmetry .

Q. How do contradictory NMR signals arise in this compound, and what strategies identify impurities?

- Methodological Answer :

- Common Contradictions : Extra peaks in ¹H NMR may stem from:

- Byproducts : Unreacted benzofuran (δ 6.5–7.0 ppm) or over-chlorinated derivatives.

- Solvent Traces : Residual DCM (δ 5.3 ppm) .

- Resolution :

HPLC Analysis : Use a C18 column (MeCN/H₂O gradient) to isolate impurities.

LC-MS : Identify molecular weights of contaminants (e.g., dichloro derivatives at m/z 230) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to model the chloroacetyl group’s electrophilicity.

- Fukui Indices : Calculate to identify nucleophilic attack sites (e.g., carbonyl carbon) .

- Solvent Effects : Include PCM models for polar aprotic solvents (e.g., DMF) to simulate reaction kinetics .

Q. How does the dihydrobenzofuran moiety influence the compound’s electronic properties compared to analogous aromatic systems?

- Methodological Answer :

- UV-Vis Spectroscopy : The dihydrobenzofuran ring exhibits a bathochromic shift (~10 nm) versus benzene due to conjugation with the oxygen lone pairs.

- Cyclic Voltammetry : Reduction potential at −1.2 V (vs. Ag/AgCl) indicates electron-donating effects from the fused oxygen ring .

- Comparative Data :

| System | λ_max (nm) | E_red (V) |

|---|---|---|

| Benzene derivative | 260 | −1.5 |

| Dihydrobenzofuran | 270 | −1.2 |

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to reconcile literature values with experimental observations?

- Methodological Answer :

- Reported Range : 31–32°C (ethanol/water recrystallization) vs. 28–30°C (crude samples) .

- Causes : Polymorphism or residual solvent (e.g., EtOH) lowers observed mp.

- Resolution :

DSC Analysis : Confirm purity (>98%) and detect polymorphic transitions.

Karl Fischer Titration : Quantify residual moisture/solvent (<0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.